8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane-dione core substituted with a 2-chloro-4-fluorobenzoyl group at position 8 and a 4-fluorobenzyl group at position 2. This structural motif is characteristic of ligands targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors, due to its spirocyclic architecture and halogenated aromatic substituents .
Properties
IUPAC Name |
8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O3/c22-17-11-15(24)5-6-16(17)18(28)26-9-7-21(8-10-26)19(29)27(20(30)25-21)12-13-1-3-14(23)4-2-13/h1-6,11H,7-10,12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZNPWRNBNASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the materials science industry, the compound can be used to develop new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazaspiro[4.5]decane-dione Derivatives
Key Observations :
- Halogenation vs. Methoxylation : The target compound’s 2-chloro-4-fluorobenzoyl group likely enhances 5-HT2A receptor binding compared to the 3,4-dimethoxybenzoyl analog, as halogens improve hydrophobic interactions .
Pharmacological Profiles
Table 2: Receptor Affinity and Functional Data
Key Findings :
- Selectivity : MDL 100,907’s >100,000-fold selectivity for 5-HT2A over D2 receptors underscores the importance of minimizing D2 affinity to avoid extrapyramidal symptoms . The target compound’s lack of a piperazine group (cf. ) may favor similar selectivity.
- Functional Outcomes : Structural analogs with benzoyl or phenethyl groups exhibit variable efficacy in rodent models, suggesting that the target compound’s chloro-fluorobenzoyl substituent may optimize blood-brain barrier penetration and receptor engagement .
Biological Activity
The compound 8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has gained attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a unique spirocyclic framework that includes three nitrogen atoms within a ten-membered carbon ring. The specific substitutions include:
- 2-chloro-4-fluorobenzoyl group at position 8.
- 4-fluorophenyl group at position 3.
- Two carbonyl groups at positions 2 and 4.
This structural configuration is believed to contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound may interact with various biological targets:
- Tyrosinase Inhibition : The presence of the 4-fluorobenzyl moiety has been shown to enhance interactions with the catalytic site of tyrosinase in Agaricus bisporus, suggesting potential applications in skin-related therapies due to its role in melanin production inhibition .
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been reported to modulate GPCR activity, which plays a crucial role in various physiological processes including neurotransmission and hormone release .
Efficacy Studies
Several studies have explored the efficacy of compounds related to this class:
- Tyrosinase Inhibition Studies : In vitro assays demonstrated that modifications in the 3-chloro-4-fluorophenyl fragment significantly improved inhibition potency against tyrosinase compared to traditional inhibitors. Docking studies confirmed favorable interactions at the active site .
- GPCR Modulation : Some derivatives have been evaluated for their ability to modulate GPCR signaling pathways. These studies indicate potential therapeutic implications in treating conditions like depression and anxiety through serotonin receptor modulation .
Case Studies
- Skin Pigmentation Disorders : A study investigated the effects of tyrosinase inhibitors on skin pigmentation disorders. The results showed that compounds with similar structures effectively reduced melanin production in human skin models, suggesting potential for cosmetic applications.
- Neuropharmacological Effects : Another research effort focused on the neuropharmacological properties of triazaspiro compounds. Results indicated that these compounds could influence serotonin receptor activity, leading to changes in mood and anxiety behaviors in animal models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : Synthesis involves sequential functionalization of the spirocyclic core. Critical steps include:
- Reagent Selection : Use of dioxane/HCl for Boc deprotection (0°C to room temperature, 4 hours) to generate reactive amine intermediates .
- Coupling Reactions : Reacting the amine with 2-chloro-4-fluorobenzoyl chloride or analogous electrophiles under triethylamine catalysis in dichloromethane (16 hours, room temperature) .
- Purification : Column chromatography with DCM/MeOH (9:1) to isolate the product and remove unreacted sulfonyl/acid chlorides .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Key 1H NMR signals include aromatic protons (δ 7.05–8.35 ppm) and spirocyclic methylene groups (δ 1.35–1.86 ppm). IR confirms carbonyl stretches (~1,670 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (e.g., C24H25ClFN3O5) with <0.5% deviation .
- Melting Point : Consistency with literature values (e.g., 191°C for analogous derivatives) ensures crystallinity .
Advanced Research Questions
Q. What strategies optimize reaction yields during the introduction of the 4-fluorobenzyl moiety?
- Optimization Approaches :
- Protecting Groups : Boc protection of the spirocyclic amine prevents undesired side reactions during benzoylation .
- Stoichiometry : A 1.1:1 molar ratio of acyl chloride to amine minimizes excess reagent, simplifying purification .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity while suppressing hydrolysis .
Q. How can computational methods aid in predicting reactivity in novel synthetic pathways?
- Computational Tools :
- Quantum Chemical Calculations : Predict transition states and intermediates for spirocyclic ring formation using density functional theory (DFT) .
- Reaction Path Search : Algorithms identify low-energy pathways for functionalization, reducing trial-and-error experimentation .
Q. What analytical approaches resolve contradictions in spectroscopic data for spirocyclic compounds?
- Conflict Resolution :
- X-ray Crystallography : Definitive structural assignment via monoclinic crystal parameters (e.g., space group P21/c, β = 94.460°) .
- 2D NMR : COSY and HSQC distinguish overlapping signals in crowded aromatic regions .
- High-Resolution MS : Confirms molecular ion ([M+1] = 491) and rules out isomeric impurities .
Q. How do structural modifications at the 8-position influence pharmacological activity?
- SAR Insights :
- Electron-Withdrawing Groups : Chloro/fluoro substituents enhance metabolic stability by reducing electron density at the spirocyclic core .
- Bulkier Substituents : Analogues with 4-chlorophenylsulfonyl groups show improved binding affinity in receptor assays .
- Testing : In vitro metabolic assays (e.g., microsomal stability) quantify resistance to oxidative degradation .
Q. How can substituent effects on the spirocyclic core enhance metabolic stability?
- Design Strategies :
- Fluorine Incorporation : Fluorine at the benzoyl position reduces CYP450-mediated oxidation .
- Steric Shielding : Bulky groups (e.g., 4-trifluoromethylphenyl) hinder enzymatic access to labile sites .
- Validation : Comparative pharmacokinetic studies in rodent models assess half-life extension .
Structural Characterization
Q. What are standard protocols for determining the crystal structure of this compound?
- Crystallography Workflow :
- Data Collection : Monochromatic X-rays (Mo-Kα) on a Stoe IPDS-II diffractometer, ω scans, and multi-scan absorption correction .
- Refinement : Least-squares methods (R1 < 0.03) and anisotropic displacement parameters for non-H atoms .
- Validation : CheckCIF analysis ensures geometric plausibility (e.g., bond angles, torsion risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
